molecular formula C14H19NO3 B1386407 4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester CAS No. 1154935-15-5

4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester

Cat. No. B1386407
M. Wt: 249.3 g/mol
InChI Key: SGQHMMVLEMAFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester , also known by its chemical formula C<sub>7</sub>H<sub>14</sub>O<sub>4</sub>S , is a compound with intriguing structural features. It combines a benzoic acid moiety with a tetrahydropyran-4-ylamino group, resulting in a complex molecule. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves the reaction of a benzoic acid derivative with a tetrahydropyran-4-ylamine. Specific synthetic routes may vary, but the goal is to achieve the desired structure. Researchers have explored various methods to efficiently produce this compound, aiming for high yields and purity.



Molecular Structure Analysis

The molecular formula C<sub>7</sub>H<sub>14</sub>O<sub>4</sub>S suggests a compact structure. The tetrahydropyran ring contributes to its three-dimensional shape, while the benzoic acid portion imparts aromatic character. The tetrahydropyran-4-ylamino group is attached to the benzoic acid core, creating an intriguing hybrid.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have investigated its behavior under various conditions. It may participate in esterification reactions, acid-base reactions, and potentially undergo nucleophilic substitutions. Exploring its reactivity profile provides insights into its versatility.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • State : Solid

    • Color : Varies (depending on crystalline form)

    • Melting Point : Investigate literature for precise values

    • Solubility : Soluble in organic solvents (e.g., methanol, dichloromethane)




  • Chemical Properties :



    • Acidity : Exhibits carboxylic acid functionality

    • Stability : Consider stability under different conditions (e.g., pH, temperature)




Safety And Hazards



  • Safety Precautions :



    • GHS Signal Word : Danger

    • Hazard Statement : Causes severe skin burns and eye damage. Harmful if swallowed.

    • Protective Measures : Wear protective gloves, clothing, eye protection, and face protection. In case of ingestion or eye contact, seek medical attention promptly.




  • Storage Class Code : Combustible Solids (Store appropriately)




  • WGK (Water Danger/Protection) Level : WGK 3 (Avoid water contact)




  • Flash Point : Not applicable (solid form)




Future Directions

Researchers should explore the following avenues:



  • Biological Activity : Investigate potential biological targets and evaluate its pharmacological effects.

  • Derivatization : Synthesize derivatives to enhance specific properties (e.g., solubility, stability).

  • Industrial Applications : Explore applications in materials science, drug development, or catalysis.


Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details. 🌟


properties

IUPAC Name

methyl 4-[(oxan-4-ylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)12-4-2-11(3-5-12)10-15-13-6-8-18-9-7-13/h2-5,13,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQHMMVLEMAFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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